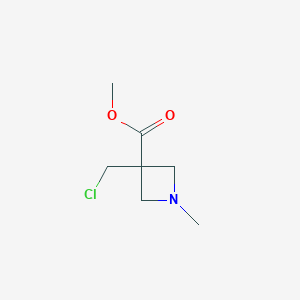![molecular formula C21H15Cl2N3O3 B2777636 (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone CAS No. 338418-65-8](/img/structure/B2777636.png)
(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Herbicide Development
The compound serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone, developed by FMC in the United States, effectively controls annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one (the precursor) is a key step in the production of Sulfentrazone .
Cannabinoid Receptor Antagonists
Researchers have explored derivatives of this compound for their potential as peripherally restricted cannabinoid-1 (CB1) receptor antagonists. One such derivative, 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide , demonstrated significant weight-loss efficacy in diet-induced obese mice .
Microreactor Technology
The continuous flow microreactor system has been employed for the nitration process of this compound. By optimizing parameters such as molar ratios of mixed acids, reaction temperature, and residence time, researchers achieved a 97% yield of the desired product. Compared to traditional batch reactors, microreactors improved reaction efficiency and yield, while minimizing waste acid and enhancing mass transfer efficiency .
Alkylation Reactions
In addition to nitration, 2-(2,4-dichlorophenyl)-3-cyano-6-methyl-4-(1H-pyrrol-3-yl)methyl-5-phenyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate has been used as a substrate in alkylation reactions. Researchers have explored its reactivity and synthetic applications .
Kinetics Studies
A characterization kinetics study revealed the activation energy for the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one to be 40.204 kJ/mol. Understanding the reaction kinetics is essential for process optimization and scale-up .
Solvent-Free Approaches
Efforts to minimize organic solvent usage have led to investigations into solvent-free or environmentally friendly methods for the synthesis of related compounds. Researchers continue to explore alternative reaction conditions to enhance sustainability and safety.
properties
IUPAC Name |
(2,4-dichlorophenyl)-[1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-26-11-13(20(27)16-8-7-14(22)10-17(16)23)9-18(26)21-25-24-19(29-21)12-28-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWJXWVFFKFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NN=C(O2)COC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2777563.png)



![2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777568.png)
![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)
![[(1-Ethyl-3-nitropyrazol-5-yl)methyl]methylamine](/img/structure/B2777572.png)



